molecular formula C12H15FN2 B1441274 5-Fluorospiro[indoline-3,4'-piperidine] CAS No. 944905-36-6

5-Fluorospiro[indoline-3,4'-piperidine]

Cat. No. B1441274
CAS RN: 944905-36-6
M. Wt: 206.26 g/mol
InChI Key: TVFGWSVHUUTITG-UHFFFAOYSA-N
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Description

5-Fluorospiro[indoline-3,4’-piperidine] is a synthetic compound with the CAS Number: 944905-36-6 . It has a molecular weight of 206.26 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The Inchi Code for 5-Fluorospiro[indoline-3,4’-piperidine] is 1S/C12H15FN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Fluorospiro[indoline-3,4’-piperidine] is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Life Science Applications

5-Fluorospiro[indoline-3,4’-piperidine]: is a compound that has potential applications in life sciences, particularly in pharmacology and drug development. Due to its structural uniqueness, it may serve as a scaffold for synthesizing novel pharmacologically active molecules. Its fluorine atom can enhance the binding affinity and selectivity of pharmacological targets, while the spirocyclic structure could contribute to the compound’s metabolic stability .

Material Science Applications

In material science, 5-Fluorospiro[indoline-3,4’-piperidine] could be used in the development of organic semiconductors. The spiro configuration of the compound provides a rigid structure that can facilitate efficient charge transport, which is crucial for the performance of organic electronic devices .

Chemical Synthesis

This compound can play a role in chemical synthesis as an intermediate. Its spirocyclic structure is particularly interesting for constructing complex organic molecules. The presence of fluorine could be leveraged in various fluorination reactions, which are important in the synthesis of agrochemicals and pharmaceuticals .

Chromatography

5-Fluorospiro[indoline-3,4’-piperidine]: may be used as a standard or reference compound in chromatographic analysis due to its distinct chemical structure. It could help in the calibration of chromatographic systems or serve as a marker in complex mixture analyses .

Analytical Science

In analytical science, the compound’s unique structure could be utilized in method development for detecting and quantifying spirocyclic compounds. Its properties might allow for better separation techniques or more accurate analytical measurements .

Pharmacological Research

The compound’s potential activity on central nervous system receptors makes it a candidate for the development of new therapeutic agents. Research could explore its efficacy and safety profile in various models of neurological disorders .

Safety and Hazards

The safety information for 5-Fluorospiro[indoline-3,4’-piperidine] includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is labeled with the signal word “Warning” and the pictogram "Exclamation Mark" .

properties

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFGWSVHUUTITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678283
Record name 5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorospiro[indoline-3,4'-piperidine]

CAS RN

944905-36-6
Record name 5-Fluoro-1,2-dihydrospiro[3H-indole-3,4′-piperidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944905-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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